molecular formula C10H14N2O3 B2815295 2-(2,4-Dimethoxyphenyl)acetohydrazide CAS No. 428508-01-4

2-(2,4-Dimethoxyphenyl)acetohydrazide

Cat. No.: B2815295
CAS No.: 428508-01-4
M. Wt: 210.233
InChI Key: ZIQDOYGGMLNUCE-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)acetohydrazide is a chemical compound of interest in organic and medicinal chemistry research. As a hydrazide derivative, it features a reactive hydrazide group (-NH-NH2) attached to a 2-(2,4-dimethoxyphenyl)acetyl scaffold. This structure makes it a versatile building block or intermediate for the synthesis of more complex molecules. Researchers utilize acetohydrazides like this one primarily as precursors for the development of various heterocyclic compounds . The electron-donating methoxy groups on the phenyl ring can influence the compound's electronic properties and its subsequent reactivity in synthetic pathways. A common application for such reagents is in the formation of hydrazone derivatives by condensing with aldehydes, which can be further cyclized to create nitrogen-containing heterocycles like 1,3,4-oxadiazoles . These heterocyclic scaffolds are significant in material science due to their interesting luminescent properties and potential use in nonlinear optical (NLO) materials . In a pharmaceutical research context, hydrazide-based compounds are frequently investigated for a range of biological activities, though any such applications for this specific compound would require thorough experimental validation . The compound is intended for research use by qualified laboratory professionals. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-10(13)12-11)9(6-8)15-2/h3-4,6H,5,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQDOYGGMLNUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)NN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2,4 Dimethoxyphenyl Acetohydrazide and Its Derivatives

Precursor Synthesis and Initial Formation of 2-(2,4-Dimethoxyphenyl)acetohydrazide

The formation of this compound is a two-step process that begins with the synthesis of an appropriate ester of (2,4-dimethoxyphenyl)acetic acid, followed by hydrazinolysis.

Synthetic Routes to (2,4-Dimethoxyphenyl)acetic Acid Esters

The synthesis of (2,4-dimethoxyphenyl)acetic acid esters, typically the methyl or ethyl esters, is a crucial preliminary step. These esters serve as the immediate precursors for the target hydrazide. A primary and widely used method for their preparation is the Fischer esterification of (2,4-dimethoxyphenyl)acetic acid.

The Fischer esterification involves the reaction of the carboxylic acid with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used as the solvent. The water formed during the reaction is typically removed to further favor product formation.

Another viable route involves the conversion of (2,4-dimethoxyphenyl)acetic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(2,4-dimethoxyphenyl)acetyl chloride is then reacted with the appropriate alcohol to yield the desired ester. This method is often faster and not reversible but requires the handling of moisture-sensitive and corrosive reagents.

Table 1: Synthetic Routes to (2,4-Dimethoxyphenyl)acetic Acid Esters

EsterMethodReagentsTypical ConditionsNotes
Methyl (2,4-dimethoxyphenyl)acetateFischer Esterification(2,4-Dimethoxyphenyl)acetic acid, Methanol (B129727), H₂SO₄ (catalyst)Reflux, excess methanol as solventEquilibrium-driven reaction.
Ethyl (2,4-dimethoxyphenyl)acetateFischer Esterification(2,4-Dimethoxyphenyl)acetic acid, Ethanol (B145695), H₂SO₄ (catalyst)Reflux, excess ethanol as solventWater removal can improve yield.
Methyl (2,4-dimethoxyphenyl)acetateVia Acyl Chloride(2,4-Dimethoxyphenyl)acetic acid, SOCl₂, Methanol1. Reaction with SOCl₂ to form acyl chloride. 2. Reaction of acyl chloride with methanol.Generally provides higher yields and is not reversible.
Ethyl (2,4-dimethoxyphenyl)acetateVia Acyl Chloride(2,4-Dimethoxyphenyl)acetic acid, (COCl)₂, Ethanol1. Reaction with (COCl)₂ to form acyl chloride. 2. Reaction of acyl chloride with ethanol.Milder conditions compared to SOCl₂.

Optimized Hydrazinolysis Protocols for the Preparation of this compound

The conversion of (2,4-dimethoxyphenyl)acetic acid esters to this compound is achieved through hydrazinolysis. This nucleophilic acyl substitution reaction involves the treatment of the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O).

Optimized protocols for this transformation typically involve refluxing the ester with an excess of hydrazine hydrate in a suitable alcoholic solvent, most commonly ethanol. The use of excess hydrazine helps to drive the reaction to completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product, this compound, often precipitates from the reaction mixture upon cooling and can be isolated by filtration and purified by recrystallization.

The choice of the ester (methyl or ethyl) generally has a minimal impact on the efficiency of the hydrazinolysis, with both serving as effective substrates. The purity of the starting ester is crucial for obtaining a high-purity product.

Table 2: Optimized Hydrazinolysis of (2,4-Dimethoxyphenyl)acetic Acid Esters

Starting EsterReagentsSolventReaction ConditionsWork-up Procedure
Methyl (2,4-dimethoxyphenyl)acetateHydrazine hydrate (excess)EthanolReflux for several hoursCooling, filtration of the precipitate, recrystallization from ethanol.
Ethyl (2,4-dimethoxyphenyl)acetateHydrazine hydrate (excess)MethanolReflux for several hoursCooling, filtration of the precipitate, recrystallization from ethanol.

Chemical Derivatization Strategies of this compound

The hydrazide moiety in this compound is a key functional group that allows for a wide range of chemical transformations, leading to the synthesis of numerous derivatives with diverse structures and potential applications.

Synthesis of Hydrazone Analogues through Condensation Reactions

One of the most common derivatization strategies for this compound is its condensation with various aldehydes and ketones to form hydrazone analogues. This reaction typically proceeds by refluxing the hydrazide with the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of a weak acid like acetic acid.

The reaction is versatile, allowing for the incorporation of a wide array of substituted aromatic and heterocyclic aldehydes, leading to a library of N'-substituted benzylidene-2-(2,4-dimethoxyphenyl)acetohydrazides. The resulting hydrazones are often crystalline solids and can be readily purified by recrystallization.

Table 3: Synthesis of Hydrazone Analogues

Carbonyl CompoundCatalystSolventGeneral ConditionsProduct Type
Substituted BenzaldehydesAcetic Acid (catalytic)EthanolRefluxN'-(substituted-benzylidene)-2-(2,4-dimethoxyphenyl)acetohydrazide
Aromatic KetonesAcetic Acid (catalytic)EthanolRefluxN'-(1-arylethylidene)-2-(2,4-dimethoxyphenyl)acetohydrazide
Heterocyclic AldehydesAcetic Acid (catalytic)EthanolRefluxN'-(heteroaryl-methylene)-2-(2,4-dimethoxyphenyl)acetohydrazide

Cyclization Reactions for the Formation of Heterocyclic Ring Systems (e.g., 1,3,4-Oxadiazoles, Pyrazoles, Triazoles, Imidazoles)

The versatile structure of this compound makes it an excellent precursor for the synthesis of various five-membered heterocyclic rings.

1,3,4-Oxadiazoles: A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of the hydrazide. One established route is the reaction of this compound with carbon disulfide in the presence of a base like potassium hydroxide, followed by acidification. This initially forms a dithiocarbazate salt, which upon heating undergoes cyclization to yield the corresponding 5-((2,4-dimethoxyphenyl)methyl)-1,3,4-oxadiazole-2-thiol.

Pyrazoles: Pyrazoles can be synthesized from hydrazides through reactions with 1,3-dicarbonyl compounds. The reaction of this compound with a β-diketone, such as acetylacetone, in a suitable solvent under reflux conditions, leads to the formation of a substituted pyrazole (B372694) ring.

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various multi-step sequences starting from the hydrazide. For instance, the hydrazide can be converted to a thiosemicarbazide (B42300) derivative by reacting with an isothiocyanate. Subsequent cyclization of the thiosemicarbazide under basic conditions can yield the corresponding triazole-thione.

Imidazoles: The synthesis of imidazole (B134444) derivatives from hydrazides is less direct but can be achieved through multi-step reaction pathways involving the formation of intermediate Schiff bases or other reactive species that can then undergo cyclization with appropriate reagents.

Table 4: Cyclization Reactions to Form Heterocyclic Systems

HeterocycleKey ReagentsGeneral Reaction Type
1,3,4-OxadiazolesCarbon Disulfide (CS₂), KOHCyclization of dithiocarbazate intermediate
Pyrazoles1,3-Dicarbonyl compounds (e.g., acetylacetone)Condensation and cyclization
TriazolesIsothiocyanates, followed by base-catalyzed cyclizationFormation and cyclization of thiosemicarbazide intermediate
ImidazolesMulti-step synthesis via reactive intermediatesCyclization with appropriate C-N building blocks

Acylation, Alkylation, and Arylation of the Hydrazide Moiety

The nitrogen atoms of the hydrazide group in this compound are nucleophilic and can undergo acylation, alkylation, and arylation reactions.

Acylation: Acylation can be readily achieved by reacting the hydrazide with acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. This leads to the formation of N,N'-diacylhydrazine derivatives.

Alkylation: Alkylation of the hydrazide can be performed using alkyl halides. The reaction can potentially occur at either nitrogen atom, and the regioselectivity can be influenced by the reaction conditions, including the choice of base and solvent.

Arylation: Arylation of hydrazides is more challenging but can be accomplished using activated aryl halides or through modern cross-coupling reactions catalyzed by transition metals like palladium or copper. These reactions allow for the introduction of various aryl or heteroaryl groups onto the hydrazide nitrogen atoms.

Table 5: Derivatization of the Hydrazide Moiety

Reaction TypeTypical ReagentsProduct Type
AcylationAcyl chlorides, Acid anhydridesN,N'-Diacylhydrazine derivatives
AlkylationAlkyl halidesN-Alkyl or N,N'-Dialkylhydrazide derivatives
ArylationActivated aryl halides, Metal catalysts (e.g., Pd, Cu)N-Aryl or N,N'-Diarylhydrazide derivatives

Multi-component Reactions Incorporating this compound

Multi-component reactions are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Although specific named MCRs like the Ugi or Biginelli reaction explicitly using this compound are not extensively documented, the fundamental reactivity of the hydrazide group makes it a suitable component for such transformations.

Hydrazides are known to react with dicarbonyl compounds, such as β-diketones or chalcones, in reactions that can be considered multi-component or sequential one-pot syntheses to yield important heterocyclic structures like pyrazoles. For instance, the Knorr pyrazole synthesis and related cyclocondensations involve the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govmdpi.com This methodology can be extended to this compound for the synthesis of N-acylated pyrazole derivatives.

Similarly, acetohydrazides can be utilized in the synthesis of 1,3,4-oxadiazoles through reactions with carboxylic acids or their derivatives, often facilitated by a dehydrating agent in a one-pot procedure. openmedicinalchemistryjournal.commdpi.comresearchgate.net

Advances in Synthetic Efficiency and Yield Optimization

The synthesis of derivatives from this compound can be significantly enhanced by the use of various catalytic systems and reagents.

Acid and Base Catalysis: Simple acid catalysts, such as hydrochloric acid or acetic acid, are often employed to facilitate condensation reactions, for example, in the formation of hydrazones from aldehydes. tsijournals.com Base catalysts like piperidine (B6355638) can be used in Knoevenagel-type condensations. nih.gov

Lewis Acids: Lewis acids like zinc chloride or boron trifluoride can activate carbonyl groups, promoting nucleophilic attack by the hydrazide nitrogen.

Dehydrating Agents: In the synthesis of 1,3,4-oxadiazoles from carboxylic acids and this compound, dehydrating agents are crucial for the cyclization step. Common reagents include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. openmedicinalchemistryjournal.commdpi.com Modern reagents like the Burgess reagent have also been employed under microwave conditions to improve reaction efficiency. jchemrev.com

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions can be used to synthesize complex derivatives. For instance, a one-pot Pd-catalyzed carboxamidation followed by an aldol-type condensation has been described for the synthesis of ring-fused pyrazoloisoquinolinones from pyrazolidinones. nih.gov

The following table summarizes various catalytic systems and reagents used in the synthesis of heterocyclic derivatives from acetohydrazides, which are applicable to this compound.

Catalyst/ReagentReaction TypeProduct TypeReference(s)
HCl, Acetic AcidCondensationHydrazones tsijournals.com
PiperidineKnoevenagel CondensationPyrazolyl-TZDs nih.gov
Phosphorus OxychlorideDehydrative Cyclization1,3,4-Oxadiazoles openmedicinalchemistryjournal.commdpi.com
Burgess ReagentDehydrative Cyclization1,3,4-Oxadiazoles jchemrev.com
Palladium Acetate/S-PhosIntramolecular CarboaminationPyrazolidines organic-chemistry.org
Montmorillonite K-10CyclocondensationPyrazoles nih.gov
IodineOxidative Cyclization1,3,4-Oxadiazoles jchemrev.com

The efficiency and yield of synthetic methodologies are highly dependent on reaction conditions such as temperature, reaction time, and the choice of solvent.

Temperature: Many condensation and cyclization reactions require elevated temperatures (refluxing) to proceed at a reasonable rate. tsijournals.com However, the use of microwave irradiation has been shown to significantly reduce reaction times and often improve yields. mdpi.comjchemrev.com

Solvent: The choice of solvent can influence the solubility of reactants, the reaction rate, and in some cases, the reaction pathway. Polar protic solvents like ethanol are commonly used for reactions involving hydrazides due to their ability to dissolve the starting materials and facilitate proton transfer. tsijournals.com Aprotic polar solvents like DMF can also be effective. nih.gov In some cases, solvent-free conditions or the use of greener solvents like water are being explored to enhance the environmental friendliness of the synthesis. nih.gov

The table below illustrates the impact of different solvents and conditions on the synthesis of pyrazole and oxadiazole derivatives.

SolventConditionsProduct TypeObservationsReference(s)
EthanolRefluxHydrazones, PyrazolesStandard solvent for hydrazide reactions. tsijournals.com
Ethanol/DMFMicrowave (160W)1,3,4-OxadiazolesRapid reaction times (e.g., 5 min). mdpi.com
N,N-DimethylacetamideRoom TemperaturePyrazolesHigh yields and regioselectivity. mdpi.com
DichloromethaneRoom Temperature1,3,4-OxadiazolesUsed with Burgess reagent for mild conditions. jchemrev.com
WaterN/APyrazolesEnvironmentally friendly, can give good yields. nih.gov

Understanding the reaction mechanism is crucial for optimizing synthetic routes and predicting product formation. The derivatization of this compound typically proceeds through initial nucleophilic attack followed by cyclization and dehydration.

Formation of Pyrazoles: In the reaction with a 1,3-diketone, the more nucleophilic nitrogen of the hydrazide initially attacks one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen attacks the second carbonyl group, and subsequent dehydration leads to the aromatic pyrazole ring. nih.govdergipark.org.tr

Formation of 1,3,4-Oxadiazoles: When reacting with a carboxylic acid, an N,N'-diacylhydrazine intermediate is formed. In the presence of a strong dehydrating agent, this intermediate undergoes intramolecular cyclization to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov An alternative pathway involves the oxidative cyclization of N-acylhydrazones, which can be formed by the condensation of the acetohydrazide with an aldehyde. mdpi.com

Formation of Pyrazolidinones: The reaction of acetohydrazides with α,β-unsaturated esters or chalcones can lead to pyrazolidinone derivatives. This typically occurs via a Michael addition of the hydrazide to the double bond, followed by an intramolecular cyclocondensation. eurekaselect.comresearchgate.net

These mechanistic pathways, while general for acetohydrazides, provide a foundational understanding for the synthesis of a diverse range of heterocyclic compounds from this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 2,4 Dimethoxyphenyl Acetohydrazide and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

The ¹H NMR spectrum of 2-(2,4-Dimethoxyphenyl)acetohydrazide is expected to provide distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the dimethoxyphenyl ring. The proton at position 6 would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would be a doublet of doublets, coupled to both the protons at positions 6 and 3. The proton at position 3 would present as a doublet, coupled to the proton at position 5. The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, and the methylene (B1212753) (-CH₂) protons adjacent to the aromatic ring would also appear as a singlet. The hydrazide moiety (-CONHNH₂) would show two distinct signals: a broad singlet for the -NH proton and another for the -NH₂ protons. nih.gov

The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom. uobasrah.edu.iq The carbonyl carbon (C=O) of the hydrazide group is characteristically found in the downfield region of the spectrum. nih.gov The six carbons of the aromatic ring would appear in the aromatic region, with the carbons directly bonded to the electron-donating methoxy groups (C-2 and C-4) shifted significantly downfield. The methylene carbon (-CH₂) and the two methoxy carbons (-OCH₃) would appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift ranges and data from analogous compounds.

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm)
-NHBroad Singlet
-NH₂Broad Singlet
H-6 (Aromatic)Doublet
H-5 (Aromatic)Doublet of Doublets
H-3 (Aromatic)Doublet
-CH₂-Singlet
-OCH₃ (at C4)Singlet
-OCH₃ (at C2)Singlet

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing connectivity between atoms. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H-6 with H-5, and H-5 with H-3), confirming their positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). researchgate.net It would be used to definitively assign the signals for each C-H pair in the molecule, such as the aromatic C-H groups, the methylene group (-CH₂), and the methoxy groups (-OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different fragments of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the methylene (-CH₂) protons to the carbonyl carbon (C=O) and to the aromatic carbons C-1, C-2, and C-6.

Correlations from the methoxy (-OCH₃) protons to their respective attachment points on the aromatic ring (C-2 and C-4).

Correlations from the aromatic protons to neighboring carbons, further confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. rsc.org The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The hydrazide group is particularly well-defined in the IR spectrum. The N-H stretching vibrations of the -NH and -NH₂ groups are expected to appear as distinct bands in the region of 3200-3400 cm⁻¹. nih.govnih.gov The carbonyl (C=O) stretching vibration, known as the Amide I band, typically produces a strong, sharp absorption around 1650-1680 cm⁻¹. nih.gov The N-H bending vibration (Amide II band) is expected near 1600 cm⁻¹. Furthermore, the C-O stretching vibrations from the two methoxy groups on the aromatic ring would be observed in the 1000-1300 cm⁻¹ region. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Hydrazide (-NHNH₂)N-H Stretching3200 - 3400
Carbonyl (C=O)C=O Stretching (Amide I)1650 - 1680
Hydrazide (-NH)N-H Bending (Amide II)~1600
Aromatic RingC=C Stretching1450 - 1600
Methoxy (-OCH₃)C-O Stretching1000 - 1300
Aromatic RingC-H Bending (out-of-plane)750 - 900

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. researchgate.net This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound, with a chemical formula of C₁₀H₁₄N₂O₃, the calculated exact mass is 210.10044 Da. HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value within a very small error margin (typically <5 ppm), thus confirming the elemental composition. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like hydrazides, as it minimizes fragmentation during the ionization process. copernicus.org In positive-ion mode ESI-MS, this compound would be expected to be readily detected as its protonated molecular ion, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton (211.1077). Tandem MS (MS/MS) experiments could then be performed on this precursor ion to induce fragmentation and obtain structural information. Common fragmentation pathways for such a molecule would likely involve the cleavage of the C-C bond between the methylene group and the carbonyl group, or the loss of the hydrazide moiety.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Hydrazide derivatives are known to form extensive networks of hydrogen bonds, which are crucial in stabilizing their crystal structures. For instance, in the crystal structure of 2-(4-methoxyphenoxy)acetohydrazide, molecules are linked into two-dimensional sheets by N—H⋯N and N—H⋯O hydrogen bonds. researchgate.netnih.gov This compound crystallizes in the orthorhombic system. nih.gov Similarly, N′-[1-(4-methoxyphenyl)ethylidene]acetohydrazide forms centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonding. nih.gov The fundamental acetohydrazide molecule itself crystallizes in the monoclinic system, with its structure stabilized by intermolecular N—H⋯O hydrogen bonds. nih.gov

The study of these analogues reveals a common trend of supramolecular assembly guided by hydrogen bonding involving the hydrazide functional group. The specific arrangement, whether it be chains, sheets, or dimers, is influenced by the steric and electronic properties of the substituents on the phenyl ring. The planarity of the acetohydrazide group and the torsion angles between the phenyl ring and the hydrazide moiety are key structural parameters determined by this technique. nih.gov

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
2-(4-Methoxyphenoxy)acetohydrazideC₉H₁₂N₂O₃OrthorhombicPna2₁a = 4.0964(17) Å b = 6.382(3) Å c = 35.608(14) Å nih.gov
N′-[1-(4-Methoxyphenyl)ethylidene]acetohydrazideC₁₁H₁₄N₂O₂MonoclinicP2₁/ca = 13.282(3) Å b = 4.9923(10) Å c = 16.854(3) Å β = 98.88(3)° nih.gov
AcetohydrazideC₂H₆N₂OMonoclinicP2₁/ca = 9.5636(7) Å b = 8.7642(6) Å c = 10.4282(7) Å β = 110.886(1)° nih.gov
N'-[(1E)-1-(2,4-dihydroxyphenyl)-ethylidene]pyridine-4-carbohydrazideC₁₄H₁₃N₃O₃MonoclinicC2/ca = 20.0165(3) Å b = 7.7594(10) Å c = 19.4809(3) Å β = 111.368(1)° vensel.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the electronic structure of the compound, particularly the nature of its conjugated systems and the presence of non-bonding electrons.

For a molecule like this compound, several types of electronic transitions are expected. The dimethoxy-substituted phenyl ring contains a π-electron system, which gives rise to high-energy π→π* transitions. These are typically intense absorption bands. The oxygen and nitrogen atoms of the methoxy and acetohydrazide groups possess lone pairs of non-bonding electrons (n electrons). The promotion of these electrons to an anti-bonding π* orbital results in n→π* transitions. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π→π* transitions.

Studies on analogous compounds confirm these expectations. For example, the UV-Vis spectrum of a 2,4-dinitrophenylhydrazone derivative of benzaldehyde (B42025) shows distinct absorption maxima assigned to both π→π* and n→π* transitions. researchgate.net Similarly, analysis of hydrazide-hydrazone compounds reveals absorption bands that can be attributed to the π→π* and n→π* transitions of the hydrazine (B178648) and catechol moieties. researchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent polarity and the specific substitution pattern on the aromatic ring. uobabylon.edu.iqresearchgate.net

Compound Type / AnalogueSolventAbsorption Maxima (λmax)Assigned TransitionReference
Hydrazides (general)N/A385 nm, 500 nmChromogen formation nih.gov
2,4-Dinitrophenylhydrazone of BenzaldehydeEthanol (B145695)235 nm, 353 nmπ→π, n→π researchgate.net
3,4-Dihydroxybenzaldehyde N(4)-phenylsemicarbazone (DHBPS)Methanol (B129727)288 nm, 310 nmπ→π, n→π researchgate.net

Investigations into the Biological Activity and Structure Activity Relationships Sar of 2 2,4 Dimethoxyphenyl Acetohydrazide Derivatives

Anticancer and Cytotoxic Activity Assessments

Enzyme Inhibition Studies Relevant to Oncogenic Pathways (e.g., Kinases, other biological targets)

Derivatives of acetohydrazide featuring substituted phenyl rings have been identified as inhibitors of various enzymes implicated in cancer progression. The hydrazone functionality, in particular, is a key structural feature in the design of various enzyme inhibitors.

One area of investigation is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. For instance, a study focusing on microtubule affinity regulating kinase 4 (MARK4), a Ser/Thr kinase considered a drug target for cancer, identified hydrazone derivatives as potent inhibitors. nih.govnih.gov Two specific hydrazone compounds, H4 and H19, demonstrated excellent inhibition of MARK4 in the nanomolar range and exhibited selective growth inhibition against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. nih.govnih.gov

Another important class of enzymes in oncology is the carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes are involved in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation. Sulfonamide-based thiadiazole derivatives, which can be synthesized from hydrazide precursors, have shown significant CA inhibitory activity. nih.gov A study on these derivatives revealed that substitutions on the phenyl ring were crucial for activity, with a compound bearing both methoxy (B1213986) and chloro groups (STD 4f) showing the lowest IC50 value against a target CA protein. nih.gov

Furthermore, compounds containing a trimethoxyphenyl moiety, structurally related to the 2,4-dimethoxyphenyl group, have been investigated as tubulin inhibitors. nih.gov These agents disrupt microtubule dynamics, a validated anticancer strategy. The trimethoxyphenyl (TMP) moiety is considered critical for the proper molecular conformation required for optimal interaction with tubulin and maximal antiproliferative activity.

Table 1: Enzyme Inhibition by Hydrazide Derivatives and Related Compounds

Compound Class Target Enzyme Key Findings Reference
Hydrazone Derivatives (H4, H19) Microtubule Affinity Regulating Kinase 4 (MARK4) Excellent inhibition in the nM range; selective against cancer cells. nih.govnih.gov
Sulfonamide-Thiadiazole Derivatives Carbonic Anhydrase (CA) Methoxy and chloro-substituted derivative showed the lowest IC50. nih.gov
Trimethoxyphenyl Pyridine Derivatives Tubulin The trimethoxyphenyl moiety is critical for potent antiproliferative activity. nih.gov

Modulation of Cellular Processes Associated with Malignancy (e.g., cell cycle, apoptosis)

Beyond direct enzyme inhibition, 2-(2,4-Dimethoxyphenyl)acetohydrazide derivatives and their analogs have been shown to influence cellular processes vital to cancer cell survival, such as the cell cycle and apoptosis (programmed cell death).

The induction of apoptosis is a primary mechanism for many anticancer agents. Research has demonstrated that various hydrazide and hydrazone derivatives can trigger this process in cancer cells. researchgate.net For example, the previously mentioned MARK4-inhibiting hydrazones, H4 and H19, were found to induce apoptosis in MCF-7 and A549 cancer cells. nih.govnih.gov Similarly, a study on etodolac hydrazide-hydrazones identified a compound that showed a marked effect on the prostate cancer cell line PC-3 and was evaluated for its ability to activate caspase-3 and Bcl-2 in the apoptosis pathway. researchgate.net

A chalcone derivative containing a dimethoxy substitution, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), was found to induce apoptosis in K562 human leukemia cells. nih.gov Treatment with DMC led to chromatin condensation and fragmentation, and a down-regulation of the anti-apoptotic protein Bcl-2, which is a common mechanism for inducing apoptosis. nih.gov

In addition to inducing apoptosis, these compounds can modulate the cell cycle. The cell cycle is a series of events that leads to cell division and replication; arresting this process can halt tumor growth. A novel series of trimethoxyphenyl pyridine derivatives were found to arrest the cell cycle at the G2/M phase and induce apoptosis at the pre-G1 phase in HepG-2 (liver cancer) cells. nih.gov Acyl hydrazide derivatives have also been shown to block the G1 phase of the cell cycle. nih.gov One such compound proved to be particularly effective, inducing apoptosis in 54% of cells after 72 hours, an effect correlated with an increased expression of mRNA for caspases 3 and 7. nih.gov

Table 2: Effects of Hydrazide Derivatives on Cellular Processes in Cancer

Compound/Derivative Class Cell Line(s) Observed Effect Reference
Hydrazone Derivatives (H4, H19) MCF-7, A549 Induction of apoptosis nih.govnih.gov
Trimethoxyphenyl Pyridine Derivatives HepG-2 Cell cycle arrest at G2/M phase, apoptosis at pre-G1 phase nih.gov
Acyl Hydrazide Derivatives HCT-8, HT-29 Blocking of G1 phase, induction of apoptosis nih.gov
Dimethylchalcone (DMC) K562 Induction of apoptosis, down-regulation of Bcl-2 nih.gov

Antiviral Activity Research

The hydrazide and hydrazone scaffolds are recognized for their potential in developing agents with a wide spectrum of biological activities, including antiviral properties. nih.govmdpi.comnih.gov Research into derivatives containing substituted phenyl rings has yielded compounds with activity against several types of viruses.

A study of 2-hydroxy-3-methoxyphenyl acylhydrazone compounds revealed significant antiviral activity against herpes simplex virus-1 (HSV-1) and vaccinia virus. researchgate.net The biological activity of these acylhydrazones was linked to their ability to coordinate with metal ions, with the compound showing the highest affinity for Cu(II) ions also demonstrating the best antiviral efficacy. researchgate.net

More recently, in the search for inhibitors of SARS-CoV-2, a high-throughput screening identified a 1-heteroaryl-2-alkoxyphenyl analog as a promising hit. mdpi.com This compound, which shares structural similarities with the dimethoxyphenyl acetohydrazide scaffold, was active against various beta-coronaviruses and was found to interfere with the viral entry process. mdpi.com

While broad-spectrum antiviral activity is a known attribute of the hydrazide class, the specific contribution of the 2,4-dimethoxyphenyl moiety requires further targeted investigation. However, the existing research on structurally related methoxyphenyl derivatives provides a strong rationale for exploring these compounds as potential antiviral candidates.

Table 3: Antiviral Activity of Structurally Related Hydrazone Derivatives

Compound Class Virus Key Findings Reference
2-Hydroxy-3-methoxyphenyl Acylhydrazones Herpes Simplex Virus-1 (HSV-1), Vaccinia Virus EC50 values of ~1.5 µM; activity correlated with Cu(II) ion affinity. researchgate.net
1-Heteroaryl-2-alkoxyphenyl Analogs SARS-CoV-2 and other beta-coronaviruses Compound interfered with viral entry. mdpi.com

Anti-inflammatory Activity Research

Hydrazide derivatives have been extensively investigated as potential anti-inflammatory agents. nih.govhygeiajournal.com The core structure is often modified to develop new chemical entities aimed at overcoming the gastrointestinal toxicities associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

Research on N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, which are structurally analogous to derivatives of this compound, has shown promising results. In a carrageenan-induced rat paw edema assay, a standard model for acute inflammation, these compounds exhibited significant anti-inflammatory activity. nih.govresearchgate.net One derivative, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide, was particularly potent, producing a 32-58% reduction in inflammation, comparable to the reference drug diclofenac. nih.govresearchgate.net

The anti-inflammatory potential of compounds containing methoxy-substituted phenyl rings is also supported by studies on related structures. For instance, a genistein analog, 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone, was reported to have potent anti-inflammatory properties, effectively inhibiting edema and the release of the inflammatory mediator prostaglandin E2 (PGE2) both in vitro and in vivo. nih.gov These findings suggest that the 2,4-dimethoxyphenyl moiety could contribute favorably to the anti-inflammatory profile of acetohydrazide derivatives.

Table 4: Anti-inflammatory Activity of Acetohydrazide Derivatives

Compound/Derivative Assay % Inhibition of Edema Reference
Nicotinic acid (3-nitro-benzylidene)-hydrazide (50 mg/kg) Carrageenan-induced rat paw edema 37.29% hygeiajournal.com
N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide Carrageenan-induced rat paw edema 32-58% nih.govresearchgate.net
Diclofenac Sodium (Reference Drug) Carrageenan-induced rat paw edema 38.85% hygeiajournal.com

Comprehensive Structure-Activity Relationship (SAR) Analysis

The nature and position of substituents on the phenyl ring are critical determinants of biological activity. The presence of methoxy groups, as in the 2,4-dimethoxyphenyl moiety, is a recurring feature in many biologically active compounds.

In the context of anticancer activity, the dimethoxy or trimethoxyphenyl moiety is often crucial for interaction with biological targets. For example, in tubulin inhibitors, the trimethoxyphenyl group is vital for maintaining the correct conformation to interact with the colchicine binding site. nih.gov In studies of anti-inflammatory N-arylidene acetohydrazides, substitutions on the phenyl ring significantly modulated activity. It was noted that electron-withdrawing groups, such as a 4-chloro substituent, on the arylidene portion led to the most potent anti-inflammatory agent in that series. nih.govresearchgate.net This suggests that electronic effects on the aromatic rings play a key role. For CA inhibitors, a combination of both methoxy and chloro groups on the benzene ring resulted in the most potent compound, indicating that a specific electronic and steric profile is required for optimal binding to the enzyme's active site. nih.gov

The acetohydrazide linker is a versatile scaffold that can be readily modified to modulate the compound's properties and biological activity. A common and effective modification is the condensation of the terminal -NH2 group with an aldehyde or ketone to form a hydrazone (-NH-N=CH-). This transformation often enhances biological activity and is a key step in the synthesis of many active compounds. nih.govresearchgate.netualberta.ca The hydrazone moiety is considered a pharmacophoric character for the inhibition of enzymes like cyclooxygenase (COX). ualberta.ca

The hydrazide linker also serves as a synthon for creating various five-membered heterocyclic rings, such as oxadiazoles, thiadiazoles, and triazoles, which possess their own distinct biological profiles. nih.govmdpi.commdpi.com In a study on SARS-CoV-2 inhibitors, the 1,2,4-oxadiazole ring, formed from a hydrazide precursor, could be replaced by other heteroaromatic rings like 1,2,4-thiadiazole or isoxazole with little to no loss of antiviral activity. mdpi.com This indicates that in some cases, the linker's primary role is to properly orient the key pharmacophoric groups (like the dimethoxyphenyl moiety and another aromatic ring) for optimal interaction with the biological target, rather than participating in crucial binding interactions itself. mdpi.com

Contribution of Terminal Heterocyclic and Aromatic Substituents to Bioactivity

Investigations into various hydrazide-hydrazone series demonstrate that the presence and position of different functional groups on a terminal aromatic ring can lead to substantial differences in bioactivity. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—is a critical factor. For instance, in studies on analogous benzohydrazide structures, derivatives featuring electron-withdrawing groups such as chloro, fluoro, and nitro on the terminal phenyl ring have shown potent antiproliferative activity against various cancer cell lines. nih.gov Specifically, compounds with a 2-chloro- or 4-chloro- substitution on the benzylidene moiety have exhibited remarkable efficacy against prostate cancer (PC3) cells, with IC50 values in the sub-micromolar range. nih.gov

The position of the substituent on the aromatic ring is also a determining factor in the structure-activity relationship (SAR). Studies on other classes of neurologically active compounds have found that 2- and 3-substituted compounds are often more active than their 4-substituted counterparts, suggesting that steric and electronic influences at the ortho and meta positions can be more favorable for receptor binding. mdpi.com Similarly, the introduction of hydroxyl (-OH) and methoxy (-OCH3) groups, which can act as hydrogen bond donors and acceptors, has been shown to modulate enzyme inhibitory activity, with their position on the ring being critical for optimal interaction with the target's active site. mdpi.com

The table below illustrates the impact of various substituents on a terminal phenyl ring on the anticancer activity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides, a structurally related class of compounds.

Table 1: Anticancer Activity of Selected N'-Substituted Benzylidene-3,4,5-trimethoxybenzohydrazide Derivatives Against PC3 Cancer Cells

Compound ID Terminal Aromatic Substituent (R) IC50 (µM) nih.gov
2a 2-Cl-C₆H₄ 0.2
2b 3-Cl-C₆H₄ 1.8
2c 4-Cl-C₆H₄ 0.2

| 2f | 4-NO₂-C₆H₄ | 1.2 |

The incorporation of heterocyclic rings in place of, or in addition to, a terminal aromatic ring is a widely used strategy to develop novel therapeutic agents. ijpsr.info Heterocycles can introduce unique structural features, improve pharmacokinetic properties, and form specific interactions with biological targets. A common synthetic modification of hydrazones involves their cyclization into five-membered heterocyclic rings, such as 1,3,4-oxadiazoles. nih.govnih.gov

The transformation of a hydrazone into an oxadiazole derivative can significantly alter its biological profile. For example, when N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides were cyclized into their corresponding 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, the resulting compounds retained or, in some cases, enhanced their potent anticancer activity. nih.gov This suggests that the oxadiazole ring system is a favorable scaffold for this class of compounds. The activity of these heterocyclic derivatives is still heavily dependent on the nature of the phenyl ring attached to the oxadiazole core, demonstrating the continued importance of the terminal aromatic substituent even within a more complex heterocyclic framework. nih.gov

The following table compares the anticancer activity of a parent hydrazone with its cyclized oxadiazole derivative, highlighting the bioisosteric relationship between the two scaffolds.

Table 2: Comparison of Anticancer Activity of a Hydrazone and its Cyclized 1,3,4-Oxadiazole (B1194373) Derivative Against PC3 Cells

Compound ID Structure Type Terminal Aromatic Substituent (R) IC50 (µM) nih.gov
2f Hydrazone 4-NO₂-C₆H₄ 1.2
3l 1,3,4-Oxadiazole 2-NO₂-C₆H₄ 1.7

| 3m | 1,3,4-Oxadiazole | 3-NO₂-C₆H₄ | 0.3 |

Computational Chemistry and Theoretical Modeling of 2 2,4 Dimethoxyphenyl Acetohydrazide and Its Molecular Interactions

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine a molecule's optimized geometry, electronic properties, and vibrational frequencies. nih.govmanchester.ac.uk For a molecule like 2-(2,4-Dimethoxyphenyl)acetohydrazide, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. bohrium.com

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For a hydrazide derivative, the HOMO is often located on the electron-rich dimethoxyphenyl ring, while the LUMO may be distributed across the acetohydrazide moiety, facilitating charge transfer within the molecule.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. chemrxiv.orgdtic.mil The MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. In this compound, the oxygen atom of the carbonyl group would be expected to show a region of high negative potential (red), while the hydrogens of the hydrazide's N-H groups would exhibit positive potential (blue), identifying them as key sites for hydrogen bonding. researchgate.netresearchgate.net

Vibrational Frequency Analysis and Spectroscopic Correlation

Theoretical vibrational analysis, performed using DFT, calculates the frequencies of the normal modes of vibration for a molecule in its optimized geometric state. nih.gov These calculated frequencies can be correlated with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to provide a detailed assignment of the observed spectral bands. indexcopernicus.comopenaccesspub.org This correlation helps confirm the molecular structure and provides insight into the bonding characteristics. For this compound, key vibrational modes would include the C=O stretching of the carbonyl group, N-H stretching of the hydrazide moiety, C-O stretching of the methoxy (B1213986) groups, and various vibrations of the aromatic ring.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. ksu.edu.sa This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of a biological target. impactfactor.org

Prediction of Binding Modes and Affinities with Biological Macromolecules

Docking algorithms explore various conformations of the ligand within the receptor's binding pocket and use a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov A lower binding energy score typically indicates a more stable ligand-receptor complex. The simulation reveals the most probable binding pose, showing how the ligand fits into the active site and which of its functional groups are positioned to interact with the receptor.

Identification of Critical Amino Acid Residues in Binding Pockets

A key outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues of the target protein. nih.gov These interactions are critical for molecular recognition and binding stability. Common interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups of the hydrazide) and acceptors (like the carbonyl oxygen).

Hydrophobic Interactions: Occur between nonpolar regions, such as the phenyl ring of the ligand and nonpolar amino acid residues.

Pi-Pi Stacking: An interaction between aromatic rings.

Identifying these specific amino acid interactions is fundamental for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Studies and Dynamic Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For this compound, MD simulations provide critical insights into its structural flexibility, stability, and interactions with biological targets. These simulations model the atomic movements by calculating the forces between atoms and integrating Newton's laws of motion, thereby generating a trajectory of the molecule's conformations.

A key application of MD simulations is to assess the stability of a ligand when bound to a protein's active site. The root-mean-square deviation (RMSD) of the ligand's atomic positions relative to a reference structure is a primary metric for this assessment. A stable RMSD value over the simulation time suggests that the ligand maintains a consistent binding pose. For this compound, simulations of its complex with a target protein would involve monitoring the RMSD of both the ligand and the protein backbone. A plateau in the RMSD plot after an initial equilibration period indicates that the complex has reached a stable state. researchgate.net

Furthermore, the root-mean-square fluctuation (RMSF) of individual residues in the protein's binding site can reveal which amino acids are crucial for the interaction. High fluctuations might indicate flexible regions, while low fluctuations suggest residues that are constrained by their interaction with the ligand. Analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent forces throughout the simulation provides a detailed picture of the dynamic stability of the ligand-protein complex. researchgate.net The persistence of these interactions over time is a strong indicator of a stable and potentially potent inhibitor.

Table 1: Representative Data from a Hypothetical MD Simulation of this compound-Protein Complex
Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Number of Hydrogen Bonds
00.00.04
101.21.53
201.51.84
301.41.73
401.51.84
501.61.93

Beyond stability in a binding pocket, MD simulations can explore the conformational landscape of this compound in different environments, such as in aqueous solution. mdpi.com This reveals the molecule's preferred shapes and the energy barriers between different conformations. Techniques like principal component analysis (PCA) can be applied to the simulation trajectory to identify the dominant modes of motion and visualize the accessible conformational states. nih.gov Understanding the intrinsic flexibility of the molecule is crucial, as it may need to adopt a specific conformation to bind effectively to its target. The conformational landscape provides insights into the energetic cost of adopting such a "bioactive" conformation. nih.gov

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogue Discovery

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, in a three-dimensional arrangement.

For this compound, a pharmacophore model can be developed based on its known interactions with a target protein (structure-based) or by aligning a set of known active molecules (ligand-based). nih.govmdpi.com This model then serves as a 3D query for virtual screening of large chemical databases. nih.gov The goal is to identify novel compounds that match the pharmacophore and are therefore likely to have similar biological activity. This approach allows for the rapid and cost-effective identification of new chemical scaffolds that can be further optimized.

Virtual screening campaigns using a pharmacophore derived from this compound could lead to the discovery of structurally diverse analogues with improved potency or other desirable properties. The hits from the virtual screen are typically subjected to further computational analysis, such as molecular docking and ADME prediction, before being selected for experimental testing. nih.gov

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Computational models are widely used to predict these properties early in the drug discovery process, helping to prioritize compounds with favorable drug-like characteristics. nih.gov

For this compound, various ADME parameters can be predicted using quantitative structure-activity relationship (QSAR) models and other in silico tools. biointerfaceresearch.com These predictions provide valuable information about the molecule's potential to be absorbed into the bloodstream, distribute to its site of action, be metabolized by enzymes, and be eliminated from the body. researchgate.net

Table 2: Predicted ADME Properties of this compound
ADME ParameterPredicted ValueInterpretation
Molecular Weight (g/mol)210.23Within the typical range for oral bioavailability.
LogP (Octanol/Water Partition Coefficient)1.5Indicates moderate lipophilicity, favorable for membrane permeability.
Topological Polar Surface Area (TPSA) (Ų)71.7Suggests good oral absorption potential.
Number of Hydrogen Bond Donors2Compliant with Lipinski's rule of five.
Number of Hydrogen Bond Acceptors4Compliant with Lipinski's rule of five.
Aqueous Solubility (logS)-2.5Indicates moderate solubility in water.

These computational predictions help to identify potential liabilities of this compound and guide the design of new analogues with improved ADME profiles. For instance, if the predicted solubility is low, chemical modifications can be made to increase its polarity.

Analytical Method Development for the Detection and Quantification of 2 2,4 Dimethoxyphenyl Acetohydrazide and Its Derivatives

Development of Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC)

High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography (GC) are powerful techniques for the separation and quantification of 2-(2,4-Dimethoxyphenyl)acetohydrazide. The choice of technique often depends on the volatility and thermal stability of the analyte. For the non-volatile and thermally labile acetohydrazide derivatives, HPLC and UPLC are generally preferred.

The successful separation of this compound from its impurities and derivatives is highly dependent on the selection of an appropriate stationary and mobile phase. Reversed-phase HPLC is a common approach for compounds with moderate polarity.

Stationary Phases: C18 and C8 columns are widely used for the separation of aromatic compounds. For enhanced selectivity, especially for positional isomers, phenyl-hexyl or biphenyl stationary phases can be employed. The choice of particle size (e.g., 5 µm for HPLC, sub-2 µm for UPLC) influences the efficiency and speed of the separation.

Mobile Phases: A typical mobile phase for the reversed-phase separation of dimethoxy-substituted aromatic compounds consists of a mixture of an aqueous buffer and an organic modifier. Methanol (B129727) and acetonitrile are common organic modifiers. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape. For instance, a mobile phase comprising methanol and a 0.05 M sodium dihydrogen phosphate buffer (80:20, v/v) with the pH adjusted to 3 has been successfully used for the separation of a related dimethoxy-biphenyl compound nih.gov. Gradient elution is often necessary to achieve optimal separation of complex mixtures.

For GC analysis, derivatization is typically required to increase the volatility and thermal stability of the acetohydrazide moiety jfda-online.com. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used for this purpose gcms.cz. The separation would then be performed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent).

Table 1: Illustrative HPLC and UPLC Parameters for the Analysis of Dimethoxyphenyl Compounds

Parameter HPLC UPLC
Column C18 (e.g., 250 x 4.6 mm, 5 µm) C18 or equivalent (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol Acetonitrile or Methanol
Gradient 5-95% B over 20 min 5-95% B over 5 min
Flow Rate 1.0 mL/min 0.4 mL/min
Column Temp. 30 °C 40 °C
Detection UV at 275 nm UV at 275 nm

For enantiomeric derivatives of this compound, chiral separation is necessary to quantify individual enantiomers. This can be achieved through direct or indirect methods wvu.edu.

Direct Methods: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for a broad range of compounds nih.govmdpi.com. The mobile phase, typically a mixture of alkanes and an alcohol (e.g., hexane/isopropanol), is optimized to achieve the best resolution.

Indirect Methods: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column wvu.edu.

Advanced Mass Spectrometric Detection Methods (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the analysis of this compound, especially at trace levels d-nb.info.

For quantitative analysis using tandem mass spectrometry, the instrument is operated in the selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting a precursor ion (typically the protonated molecule [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. The development of SRM transitions requires knowledge of the compound's fragmentation pattern.

For this compound (molecular weight: 210.23 g/mol ), the protonated molecule [M+H]+ would have an m/z of 211.2. Common fragmentation pathways for similar structures involve the cleavage of the amide bond and fragmentation of the dimethoxyphenyl ring.

Table 2: Predicted SRM Transitions for this compound

Precursor Ion (m/z) Product Ion (m/z) Putative Fragment Identity
211.2 151.1 [C9H11O2]+ (loss of N2H3)
211.2 135.1 [C8H7O2]+ (loss of CH2N2H3)
211.2 107.1 [C7H7O]+ (fragment of the dimethoxyphenyl moiety)

The selection of the most intense and specific transitions is crucial for method sensitivity and to avoid interferences.

The ionization efficiency of a compound in the mass spectrometer's ion source significantly impacts the sensitivity of the analysis. For compounds like this compound, electrospray ionization (ESI) in positive mode is typically employed. Several factors can be optimized to enhance ionization efficiency:

Mobile Phase Composition: The addition of volatile acids like formic acid or acetic acid to the mobile phase can promote the formation of protonated molecules [M+H]+.

Ion Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flow rates (nebulizing and drying gases) is critical for maximizing the ion signal.

Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte nih.govgriffith.edu.au. Proper sample preparation and chromatographic separation are essential to minimize these effects. The use of a stable isotope-labeled internal standard can help to compensate for variations in ionization efficiency nih.gov.

Derivatization Strategies for Improved Analytical Sensitivity and Selectivity

Chemical derivatization can be employed to improve the chromatographic properties, ionization efficiency, and/or detector response of this compound ddtjournal.com. This is particularly useful for enhancing sensitivity in both HPLC-UV and LC-MS analysis.

Hydrazine-based reagents are known to improve the analytical sensitivity of carbonyl-containing compounds nih.gov. The hydrazide functional group in this compound can be targeted for derivatization.

For HPLC-UV/Fluorescence: Derivatization with reagents that introduce a chromophore or fluorophore can significantly enhance detection sensitivity. Reagents like dansyl chloride could be used, although they typically react with primary and secondary amines and phenols.

For LC-MS: Derivatization can be used to introduce a readily ionizable group, thereby increasing the MS response nih.gov. For instance, derivatization with p-tolualdehyde has been used to improve the LC-MS/MS analysis of hydrazine (B178648) and acetylhydrazine nih.govresearchgate.net. Another approach is to use reagents that lead to a characteristic fragmentation pattern, which can improve the selectivity of the SRM analysis. Reagents like 2-hydrazino-1-methylpyridine (HMP) have been shown to enhance the ionization efficiency and sensitivity of analysis for other compounds by LC-MS/MS nih.gov.

Table 3: Potential Derivatization Reagents for Hydrazides

Reagent Purpose Detection Method
Benzaldehyde (B42025) Improved chromatographic properties and ionization LC-MS
p-Tolualdehyde Enhanced ionization and characteristic fragmentation LC-MS/MS
2,4-Dinitrophenylhydrazine (DNPH) Introduction of a strong chromophore HPLC-UV, LC-MS
Dansyl Chloride Introduction of a fluorophore HPLC-Fluorescence, LC-MS

The choice of derivatization strategy depends on the analytical objective, the nature of the sample matrix, and the available instrumentation. The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization .

Pre-column and Post-column Derivatization Approaches

The analytical detection and quantification of this compound and its derivatives can be significantly enhanced through derivatization techniques. These methods are employed to improve the chromatographic behavior and detectability of analytes that may lack a suitable chromophore for UV-Vis detection or are not readily ionizable for mass spectrometry. Both pre-column and post-column derivatization strategies can be applied, each with its distinct advantages and disadvantages.

Pre-column derivatization involves the chemical modification of the analyte before its introduction into the chromatographic system. This approach is widely used to increase the sensitivity and selectivity of the analysis. For a compound like this compound, which contains a reactive hydrazide functional group, derivatization can target this moiety to introduce a fluorescent or UV-absorbing tag. The reaction is typically carried out offline, and the resulting derivative is then injected into the HPLC or GC system. An advantage of this technique is that it allows for the removal of excess derivatizing reagent and by-products prior to analysis, which can reduce background noise and improve the signal-to-noise ratio. Furthermore, pre-column derivatization can improve the volatility of the analyte for gas chromatography. actascientific.com

Post-column derivatization , in contrast, involves the reaction of the analyte with a reagent after it has been separated on the chromatographic column but before it reaches the detector. actascientific.com This method is advantageous when the analyte is unstable under the conditions required for pre-column derivatization or when the derivatizing reagent would interfere with the chromatographic separation. The reaction occurs in a reaction coil placed between the column and the detector. This technique is often automated and provides good reproducibility. For this compound, a post-column reaction could be designed to generate a colored or fluorescent product, thereby enhancing its detection. actascientific.com

The choice between pre-column and post-column derivatization depends on several factors, including the chemical properties of the analyte and its derivatives, the complexity of the sample matrix, and the desired sensitivity and selectivity of the method.

Investigation of Derivatizing Reagents and Reaction Conditions

The successful development of a derivatization-based analytical method hinges on the careful selection of the derivatizing reagent and the optimization of reaction conditions. For this compound, the hydrazide functional group is the primary target for derivatization.

Derivatizing Reagents:

A common class of reagents for derivatizing hydrazides are those that react with the amino group. For instance, reagents typically used for carbonyl compounds, such as 2,4-dinitrophenylhydrazine (DNPH), can potentially be adapted. researchgate.net However, for a hydrazide, reagents that target the terminal amino group of the hydrazide are more appropriate.

One well-established group of derivatizing agents for compounds containing amino groups are dansyl derivatives, such as dansyl chloride . This reagent reacts with the primary amino group of the hydrazide to form a highly fluorescent sulfonamide derivative, which can be detected with high sensitivity by fluorescence detectors.

Another potential reagent is o-phthalaldehyde (OPA) , which reacts with primary amines in the presence of a thiol to yield a fluorescent isoindole derivative. This reaction is rapid and occurs under mild conditions.

For GC analysis, silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be used to increase the volatility and thermal stability of the analyte by replacing active hydrogens on the hydrazide group with trimethylsilyl groups.

Investigation of Reaction Conditions:

The optimization of the derivatization reaction is crucial to ensure complete and reproducible derivatization. The key parameters that are typically investigated include:

Reagent Concentration: The molar ratio of the derivatizing reagent to the analyte is optimized to ensure a complete reaction without excessive background from the unreacted reagent.

pH and Buffer: The pH of the reaction medium can significantly influence the reaction rate and the stability of the derivative. Different buffer systems and pH values are tested to find the optimal conditions.

Reaction Time and Temperature: The kinetics of the derivatization reaction are studied by varying the reaction time and temperature to determine the conditions that lead to the highest and most stable derivative yield.

Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate. Different organic solvents or aqueous-organic mixtures are evaluated.

An example of the optimization process for a derivatization reaction is presented in the interactive table below, based on a hypothetical study for this compound with dansyl chloride.

Table 1: Optimization of Derivatization Reaction Conditions
ParameterCondition 1Condition 2Condition 3Optimal Condition
Dansyl Chloride Conc. (mg/mL)0.51.02.01.0
pH8.09.511.09.5
Reaction Time (min)15306030
Temperature (°C)25406040

Method Validation for Analytical Performance

Once the analytical method, including any derivatization steps, has been developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a regulatory requirement and provides evidence that the method is reliable, reproducible, and accurate for the quantification of this compound and its derivatives. The validation is typically performed according to the guidelines of the International Council for Harmonisation (ICH). The key validation parameters are discussed below.

Specificity:

Specificity is the ability of the method to accurately measure the analyte in the presence of other components that may be present in the sample matrix, such as impurities, degradation products, or matrix components. To demonstrate specificity, a blank sample, a sample spiked with the analyte, and a sample containing potential interfering substances are analyzed. The chromatograms are then examined to ensure that there are no interfering peaks at the retention time of the analyte.

Linearity:

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. jidps.com To determine linearity, a series of calibration standards at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the peak area of the analyte versus its concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.000.

Limits of Detection (LOD) and Quantification (LOQ):

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected by the method, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be determined with acceptable accuracy and precision. nih.gov LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Precision:

Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at three levels:

Repeatability (Intra-day precision): The precision of the method over a short period of time by the same analyst using the same equipment.

Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: The precision of the method between different laboratories.

Accuracy:

Accuracy is the closeness of the test results obtained by the method to the true value. Accuracy is typically determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank sample with a known amount of the analyte and calculating the percent recovery.

The results of a hypothetical method validation for the quantification of this compound are summarized in the interactive data table below.

Table 2: Summary of Method Validation Parameters
ParameterResultAcceptance Criteria
SpecificityNo interference observedAnalyte peak is well-resolved
Linearity (r²)0.9995r² ≥ 0.999
Range (µg/mL)1 - 100-
LOD (µg/mL)0.1-
LOQ (µg/mL)0.3-
Precision (RSD %)
- Repeatability< 1.5%RSD ≤ 2%
- Intermediate Precision< 2.0%RSD ≤ 2%
Accuracy (Recovery %)98.5% - 101.2%98.0% - 102.0%

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing 2-(2,4-Dimethoxyphenyl)acetohydrazide?

Methodological Answer: The synthesis typically involves:

Hydrazide Preparation : Reacting 2-(2,4-dimethoxyphenyl)acetic acid with hydrazine hydrate under reflux in ethanol to form the acetohydrazide backbone.

Condensation : Introducing a substituted aldehyde or ketone via Schiff base formation, using solvents like DMSO or ethanol under acidic (e.g., glacial acetic acid) or basic (e.g., triethylamine) catalysis.

Purification : Recrystallization or column chromatography to isolate the product.

Q. Optimal Conditions :

  • Temperature: 60–80°C for condensation steps.
  • Solvent: DMSO enhances solubility and reaction efficiency for bulky substituents .
  • Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (methylene protons adjacent to the hydrazide group) and δ 6.5–7.5 ppm (aromatic protons from the dimethoxyphenyl group).
    • ¹³C NMR : Carbonyl signals at ~165–170 ppm (C=O of hydrazide) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₁₀H₁₃N₂O₃, MW 209.22 g/mol) and fragmentation patterns consistent with hydrazide derivatives .
  • IR Spectroscopy : Stretching bands at ~3200–3300 cm⁻¹ (N–H) and ~1650 cm⁻¹ (C=O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., 0.69–4.24 µM for anti-cancer activity in ) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HCT-116 vs. MCF-7) or incubation times.
  • Purity : Impurities >2% can skew results; validate purity via HPLC (>98%) and elemental analysis .
  • Structural Confirmation : Ensure derivatives are correctly characterized via X-ray crystallography to rule out isomerism .

Q. Data Reconciliation Strategy :

Reproduce assays under standardized conditions (e.g., 48-hour incubation, 10% FBS).

Cross-validate with orthogonal assays (e.g., apoptosis markers vs. cytotoxicity).

Q. What strategies optimize the design of this compound derivatives for enhanced bioactivity?

Methodological Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., –NO₂, –Br) at the phenyl ring improve antimicrobial activity by enhancing electrophilicity .
    • Bulky substituents (e.g., naphthyl) increase lipophilicity, enhancing blood-brain barrier penetration .
  • Computational Modeling :
    • Molecular Docking : Identify binding modes with targets like EGFR (PDB ID: 1M17) or DNA gyrase.
    • ADMET Prediction : Use SwissADME to optimize logP (2–3) and reduce hepatotoxicity .

Q. Example Derivative Table :

DerivativeSubstituentIC₅₀ (µM)Target
C13 ()5-chloroindole1.06Small-cell lung cancer
C14 ()5-bromoindole0.69Small-cell lung cancer
Parent compound–H4.24Broad-spectrum

Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents (e.g., ethanol) promote SN1 pathways .
  • Catalysts : KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity with aryl halides .
  • Temperature : Higher temperatures (80–100°C) accelerate reactions but may lead to side products like hydrolysis .

Q. Case Study :

  • Reaction with 4-bromophenylacetone :
    • At 80°C in DMF, >90% yield of the substituted product.
    • At 25°C in ethanol, <50% yield due to incomplete substitution .

Data Contradiction Analysis

Q. Why do some studies report weak antimicrobial activity for this compound despite structural similarity to active analogs?

Methodological Answer: Potential factors include:

  • Steric Hindrance : The 2,4-dimethoxy groups may block interaction with bacterial enzyme active sites (e.g., dihydrofolate reductase) .
  • Protonation State : Hydrazide groups may remain deprotonated at physiological pH, reducing membrane permeability .
  • Comparative Data : Derivatives with –Cl or –CF₃ substituents (e.g., ) show 4–6x higher activity due to increased electrophilicity .

Q. Resolution :

  • Modify the hydrazide to a thiosemicarbazide to enhance hydrogen bonding .
  • Conduct time-kill assays to distinguish bacteriostatic vs. bactericidal effects.

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